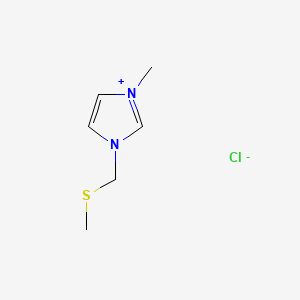
1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solubility in various solvents. These characteristics make ionic liquids valuable in a wide range of applications, from industrial processes to scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride typically involves the alkylation of 1-methylimidazole with a suitable alkylating agent, followed by the introduction of the methylthio group. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolium ring can be reduced under specific conditions.
Substitution: The chloride ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Silver salts or other halide sources are often used in metathesis reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazolium derivatives.
Substitution: Various imidazolium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.
Biology: Investigated for its potential as a biocompatible solvent in enzymatic reactions and protein crystallization.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in electrochemical applications, such as in the development of batteries and supercapacitors, due to its excellent ionic conductivity.
Wirkmechanismus
The mechanism by which 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, while the chloride anion can participate in ionic interactions. These interactions can influence reaction pathways, stabilize transition states, and enhance the solubility of reactants and products.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-3-octylimidazolium chloride
- 1-Butyl-3-methylimidazolium chloride
- 1-Dodecylpyridinium chloride
Comparison: 1-Methyl-3-((methylthio)methyl)-1H-imidazol-3-ium chloride is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and solubility properties compared to other imidazolium-based ionic liquids. This uniqueness makes it particularly valuable in specific applications where these properties are advantageous.
Eigenschaften
Molekularformel |
C6H11ClN2S |
|---|---|
Molekulargewicht |
178.68 g/mol |
IUPAC-Name |
1-methyl-3-(methylsulfanylmethyl)imidazol-1-ium;chloride |
InChI |
InChI=1S/C6H11N2S.ClH/c1-7-3-4-8(5-7)6-9-2;/h3-5H,6H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
RVYMYNYAPPUFIP-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+]1=CN(C=C1)CSC.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


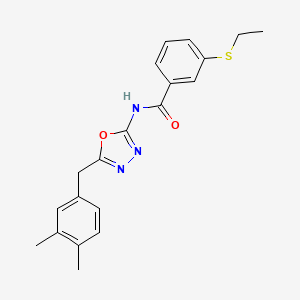
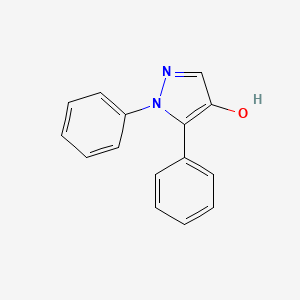
![2-[2-(1-phenylpiperidin-4-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B14131643.png)
![[1]Benzothieno[2,3-c]pyridine](/img/structure/B14131650.png)
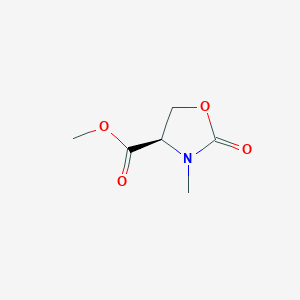
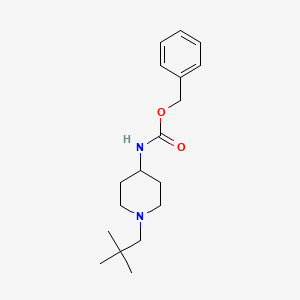

![[2-(Butoxycarbonylamino)pyridin-3-yl]boronic acid](/img/structure/B14131684.png)
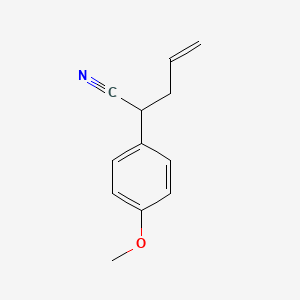




![2-(6-chloro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B14131720.png)
